4-([1,1'-Biphenyl]-4-yl)azetidin-2-one
Description
4-([1,1'-Biphenyl]-4-yl)azetidin-2-one (CAS: 119005-15-1) is a four-membered β-lactam (azetidinone) derivative featuring a biphenyl group linked via an ether oxygen to the azetidinone ring. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol . The strained β-lactam ring confers reactivity, making it a versatile scaffold for chemical modifications.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(4-phenylphenyl)azetidin-2-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(16-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,16,17) |
InChI Key |
MGZQXWLDGVWPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction between a biphenyl derivative and an azetidinone precursor. The reaction conditions often include the use of catalysts such as diethyl chlorophosphate .
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted azetidinones, amine derivatives, and various functionalized biphenyl compounds .
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between 4-([1,1'-Biphenyl]-4-yl)azetidin-2-one and related compounds:
Physicochemical Properties
- Lipophilicity: The biphenyl group in the target compound increases logP compared to the aminophenoxy analog (C₉H₁₀N₂O₂), which has a polar amine group .
- Solubility : The benzoic acid derivative (C₁₆H₁₁ClN₂O₅) exhibits higher aqueous solubility due to its carboxylic acid group, unlike the biphenyl analog, which is more lipid-soluble .
- Strain and Reactivity: The four-membered β-lactam ring is more strained than the six-membered pyrimidinone or benzodiazepinone rings, enhancing its reactivity in ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
